1-Ethenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their wide range of biological activities and are crucial in various fields such as chemistry, biology, and medicine . The structure of this compound consists of an indole ring with an ethenyl group attached to the nitrogen atom, making it a versatile compound for various applications.
Vorbereitungsmethoden
The synthesis of 1-Ethenyl-1H-indole can be achieved through several methods. One common approach involves the reaction of indole with acetylene in the presence of a palladium catalyst. This method provides a straightforward route to the desired compound with good yields . Another method involves the use of aniline triflamide and the C–H activation method, which also yields the indole derivative efficiently . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Chemischer Reaktionen
1-Ethenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Major products formed from these reactions include various substituted indoles, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-1H-indole has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Ethenyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the particular application and the functional groups present on the indole ring.
Vergleich Mit ähnlichen Verbindungen
1-Ethenyl-1H-indole can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its use as a precursor in the synthesis of biologically active molecules.
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Fluoro-1H-indole: Studied for its antiviral and anticancer properties.
The uniqueness of this compound lies in its ethenyl group, which provides distinct reactivity and potential for various applications compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
1557-08-0 |
---|---|
Molekularformel |
C10H9N |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
1-ethenylindole |
InChI |
InChI=1S/C10H9N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h2-8H,1H2 |
InChI-Schlüssel |
RCSKFKICHQAKEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C=CC2=CC=CC=C21 |
Verwandte CAS-Nummern |
26100-97-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.